8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one is a chemical compound belonging to the dibenzothiazepine family This compound is characterized by its unique structure, which includes a thiazepine ring fused with two benzene rings and a methoxy group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves the following steps:
Formation of the Thiazepine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepine ring. This can be achieved through the reaction of o-aminothiophenol with a suitable diketone under acidic conditions.
Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one has found applications in several scientific research areas:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antipsychotic and antidepressant properties.
Material Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to act on neurotransmitter receptors, particularly dopamine and serotonin receptors, which are implicated in mood regulation and psychotic disorders. The compound’s binding to these receptors modulates their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[B,F][1,4]thiazepin-11(10H)-one: Lacks the methoxy group at the 8th position.
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one: Contains a hydroxyl group instead of a methoxy group at the 8th position.
8-Chlorodibenzo[B,F][1,4]thiazepin-11(10H)-one: Contains a chlorine atom at the 8th position.
Uniqueness
8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This functional group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors.
Properties
CAS No. |
3159-05-5 |
---|---|
Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-methoxy-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C14H11NO2S/c1-17-9-6-7-13-11(8-9)15-14(16)10-4-2-3-5-12(10)18-13/h2-8H,1H3,(H,15,16) |
InChI Key |
VQHHICPQRNCAQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.